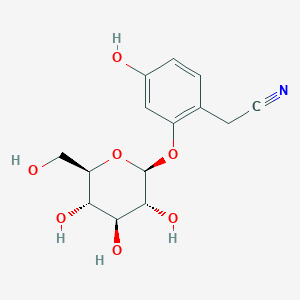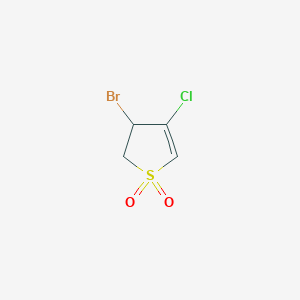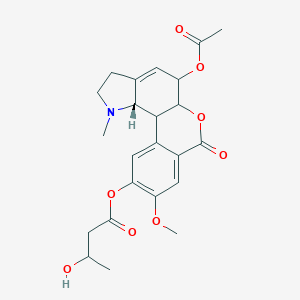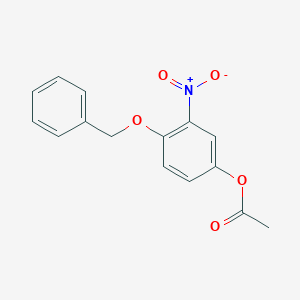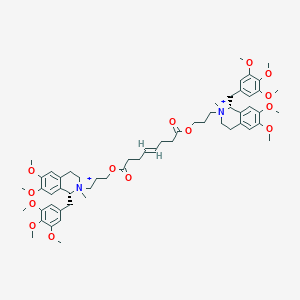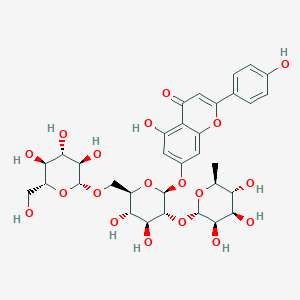
Apigenin-7-O-(2G-rhamnosyl)gentiobioside
Descripción general
Descripción
Apigenin-7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside compound extracted from Lonicera gracilipes var. glandulosa . It is a flavonoid compound ubiquitously present in a multitude of plants, specifically in parsley, celery, and chamomile . It has been established to hold an impressive armory of antioxidant, anti-inflammatory, and anti-cancer activities .
Molecular Structure Analysis
The molecular formula of Apigenin-7-O-(2G-rhamnosyl)gentiobioside is C33H40O19 . The exact molecular structure is not provided in the search results.Aplicaciones Científicas De Investigación
Investigation of Diabetes
Apigenin-7-O-(2G-rhamnosyl)gentiobioside may be useful for the investigation of diabetes . As a flavonoid, it could potentially have anti-diabetic properties, although more research is needed to confirm this.
Obesity Research
This compound could also be used in obesity research . Flavonoids are known to have anti-obesity effects, and this specific compound could potentially contribute to our understanding of these effects.
Cardiovascular Disease Research
Apigenin-7-O-(2G-rhamnosyl)gentiobioside may be beneficial in the study of cardiovascular diseases . Flavonoids are known for their heart-protective properties, and this compound could help elucidate the mechanisms behind these effects.
Neurological Disorders Research
This compound could be used in the research of neurological disorders . Flavonoids have been shown to have neuroprotective effects, and this compound could potentially help us understand these effects better.
Analytical Standard for HPLC
Apigenin-7-O-(2G-rhamnosyl)gentiobioside can be used as an analytical standard for High Performance Liquid Chromatography (HPLC) . This allows for the identification and quantification of this compound in various samples.
Reference Compound
This compound can be used as a reference compound in various biochemical assays . This can help in the standardization of assays and improve the accuracy of results.
Propiedades
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOPDILLGIDKLW-KDGNLIIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of apigenin-7-O-(2G-rhamnosyl)gentiobioside?
A1: The research article primarily focuses on the isolation and structural elucidation of apigenin-7-O-(2G-rhamnosyl)gentiobioside. The study confirms its identity as a novel flavone glycoside found within the leaves of Lonicera gracilipes var. glandulosa []. While the article doesn't provide the exact molecular formula and weight, it clarifies that the structure was determined through chemical and physicochemical analyses. Unfortunately, specific spectroscopic data like NMR or mass spectrometry results are not detailed in this publication [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









